1,1-Dichloropropane

Description

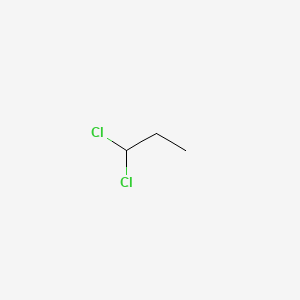

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-2-3(4)5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMGGWNMISDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2H6, Array, C3H6Cl2 | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058818 | |

| Record name | 1,1-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

190.6 °F at 760 mmHg (USCG, 1999), 88.4 °C, 88 °C | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (est.) (USCG, 1999), 16 °C, 7 °C (45 °F) - closed cup, 16 °C o.c. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 2,700 mg/L at 20 °C, Very slightly soluble in water, Soluble in alcohol, ether, benzene, chloroform, Soluble in many org solvents, Solubility in water: none | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1321 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1321 g/cu cm at 20 °C, Density: 1.143 at 10 °C, Relative density (water = 1): 1.13 | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.9 (Air = 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

68.3 [mmHg], 68.3 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.7 | |

| Record name | 1,1-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless watery liquid | |

CAS No. |

78-99-9 | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR71OVZ2OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloropropane

This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dichloropropane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate a thorough understanding of this chlorinated hydrocarbon's characteristics, supported by experimental methodologies and visual representations of key processes.

Chemical Identity

This compound, also known as propylidene chloride, is a halogenated organic compound. It is a colorless liquid with a characteristic sweet odor.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Propylidene chloride, R 270fb, alpha,alpha-Dichloropropane[1] |

| CAS Number | 78-99-9[1] |

| Molecular Formula | C₃H₆Cl₂[1] |

| Molecular Weight | 112.99 g/mol [3] |

| InChI Key | WIHMGGWNMISDNJ-UHFFFAOYSA-N[2] |

| SMILES | CCC(Cl)Cl[3] |

Physical Properties

The physical properties of this compound are critical for its handling, application, and in the design of experimental procedures. A summary of these properties is provided in the table below.

Table 2: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 88 °C (190.4 °F)[3] | at 760 mmHg[1] |

| Melting Point | < 25 °C[4] | |

| Density | 1.13 g/mL[3] | at 25 °C[3] |

| Solubility in Water | 2,700 mg/L[1] | at 20 °C[1] |

| Solubility in Organic Solvents | Soluble[3] | |

| Vapor Pressure | 68.3 mmHg[1] | at 25 °C[1] |

| Vapor Density | 3.9 (Air = 1)[1] | |

| Refractive Index | 1.428[3] | at 20 °C/D[1] |

| Flash Point | 7 °C (44.6 °F)[3] | closed cup[3] |

| Autoignition Temperature | 1035 °F[5] | |

| Henry's Law Constant | 3.8 x 10⁻³ atm·m³/mol[4] | Estimated[4] |

Chemical Properties

This compound is a moderately reactive halogenated aliphatic compound. Its reactivity is influenced by the presence of the two chlorine atoms on the same carbon atom.

Stability and Reactivity

-

Stability : The compound is stable under normal conditions.[6]

-

Reactivity : Halogenated aliphatic compounds like this compound are moderately to very reactive. Their reactivity generally decreases as more hydrogen atoms are replaced by halogen atoms.

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[7] Vapors may form an explosive mixture with air.[6]

Decomposition

Upon heating, this compound decomposes, producing toxic fumes of hydrogen chloride and phosgene.[8] Thermal decomposition can also lead to the formation of 1-chloropropene.[2]

Synthesis

This compound can be synthesized by the reaction of propionaldehyde (B47417) with phosphorus pentachloride.[1] Another reported synthesis route involves the reaction of phenol (B47542) with dichloropropane in a two-phase mixture using a phase-transfer catalyst.[2]

Figure 1: Synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of substances are often governed by standardized methods, such as those published by ASTM International. Citing the full text of these standards is restricted due to copyright. However, the principles of these methods are described below.

Determination of Boiling Point

A common laboratory method for determining the boiling point of a liquid involves heating the substance and observing the temperature at which the vapor pressure of the liquid equals the external pressure.[9][10]

Figure 2: Boiling Point Determination Workflow.

Measurement of Aqueous Solubility

ASTM E1148 provides standard test methods for measuring the aqueous solubility of organic compounds.[1][11] The general principle involves creating a saturated solution of the compound in water at a constant temperature, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the aqueous phase. This can be achieved through various analytical techniques such as gas chromatography or high-performance liquid chromatography.

Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer. ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids.[12][13] The method involves placing a drop of the sample on the prism of the refractometer and measuring the angle at which light is refracted. The instrument is calibrated using a standard of known refractive index.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. EPA Method 8240 is a relevant example for the analysis of volatile organics.[14] The sample is introduced into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and affinities for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

Reactivity and Logical Relationships

The reaction of this compound with aqueous sodium hydroxide (B78521) proceeds via a substitution reaction as the initial step, leading to the formation of propanal.[15][16]

Figure 3: Reaction Pathway with Aqueous NaOH.

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It is harmful if inhaled and causes skin and serious eye irritation.[6] It is also suspected of causing cancer.[6] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[15] It should be stored in a cool, well-ventilated area away from sources of ignition and incompatible materials.[8]

References

- 1. store.astm.org [store.astm.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. store.astm.org [store.astm.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. scribd.com [scribd.com]

- 7. This compound | C3Cl2H6 | CID 6573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. store.astm.org [store.astm.org]

- 12. matestlabs.com [matestlabs.com]

- 13. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 14. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Solved: 6 this compound reacts with aqueous sodium hydroxide in a series of steps to give pr [Chemistry] [gauthmath.com]

- 16. Answered: this compound reacts with aqueous sodium hydroxide in a series of steps to give propanal. NAOH(aq) CH,CH,CHCI, CH,CH,CHO Which term describes the first… | bartleby [bartleby.com]

An In-Depth Technical Guide to the Synthesis of 1,1-Dichloropropane from Propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloropropane, with a primary focus on the free-radical chlorination of propane (B168953). This document details the underlying reaction mechanisms, experimental considerations, and product distributions. Additionally, an alternative synthesis route from propionaldehyde (B47417) is presented.

Primary Synthesis Route: Free-Radical Chlorination of Propane

The industrial production of this compound predominantly relies on the free-radical chlorination of propane. This process involves the substitution of hydrogen atoms on the propane molecule with chlorine atoms, initiated by ultraviolet (UV) light or thermal energy. The reaction proceeds via a chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Reaction Mechanism

The free-radical chlorination of propane is a multi-step process that leads to a mixture of chlorinated products. The formation of this compound is a result of sequential chlorination reactions.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically in the form of UV light or heat.[1][2]

Propagation: The propagation phase consists of a series of chain reactions.

-

Step 1: Hydrogen Abstraction from Propane. A chlorine radical abstracts a hydrogen atom from a propane molecule, forming a propyl radical and a molecule of hydrogen chloride (HCl).[1][2] Propane has two types of hydrogen atoms: primary (on C1 and C3) and secondary (on C2). The abstraction of a primary hydrogen results in a primary propyl radical, while the abstraction of a secondary hydrogen yields a more stable secondary propyl radical.

-

Step 2: Formation of Monochlorinated Propanes. The propyl radical then reacts with another chlorine molecule to form a monochlorinated propane (either 1-chloropropane (B146392) or 2-chloropropane) and a new chlorine radical, which continues the chain reaction.[1][2]

-

Step 3: Further Halogenation to Dichloropropanes. The monochlorinated propanes can undergo further reaction with chlorine radicals to form dichlorinated propanes. To form this compound, a hydrogen atom is abstracted from the C1 carbon of a 1-chloropropane molecule, followed by reaction with another chlorine molecule.[2]

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a propyl radical, or two propyl radicals.

Regioselectivity and Product Distribution

The initial monochlorination of propane is not statistically random. The abstraction of a hydrogen atom is influenced by the stability of the resulting free radical. Secondary free radicals are more stable than primary free radicals, leading to a higher rate of abstraction of secondary hydrogens.

In the gas-phase chlorination of propane at 25°C, the product ratio of monochlorinated propanes is approximately 55% 2-chloropropane and 45% 1-chloropropane, even though there are six primary hydrogens and only two secondary hydrogens.[3] This demonstrates the higher reactivity of the secondary C-H bonds.

Further chlorination of the monochlorinated isomers leads to a mixture of dichloropropanes. The dichlorination of propane can result in four constitutional isomers: this compound, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane.[4] The distribution of these isomers is dependent on the reaction conditions.

| Product | Precursor |

| This compound | 1-Chloropropane |

| 1,2-Dichloropropane | 1-Chloropropane or 2-Chloropropane |

| 1,3-Dichloropropane | 1-Chloropropane |

| 2,2-Dichloropropane | 2-Chloropropane |

| Table 1: Dichloropropane Isomers and Their Precursors. |

Experimental Protocols

Detailed laboratory-scale experimental protocols for the synthesis of this compound from propane are not extensively reported in publicly available literature, likely due to the industrial nature of the process. However, based on patent literature and general knowledge of free-radical halogenation, both gas-phase and liquid-phase methods can be employed.

1.3.1. Gas-Phase Photochemical Chlorination (Conceptual Protocol)

This method involves the reaction of gaseous propane and chlorine in the presence of UV light.

-

Apparatus: A gas-phase photochemical reactor, typically made of quartz or borosilicate glass to allow UV light penetration, equipped with a UV lamp, gas inlets for propane and chlorine, a condenser, and a collection flask.

-

Reactants: Gaseous propane and chlorine.

-

Procedure:

-

The reactor is purged with an inert gas (e.g., nitrogen).

-

A controlled flow of propane and chlorine gas is introduced into the reactor. The molar ratio of propane to chlorine is a critical parameter to control the extent of chlorination. An excess of propane is generally used to favor monochlorination and reduce the formation of higher chlorinated products.

-

The UV lamp is switched on to initiate the reaction.

-

The reaction temperature is monitored and controlled. The reaction is exothermic.

-

The product stream, containing a mixture of unreacted propane, HCl, and various chlorinated propanes, is passed through a condenser to liquefy the chlorinated products.

-

The collected liquid is then neutralized to remove HCl and purified by fractional distillation.

-

1.3.2. Liquid-Phase Photochemical Chlorination (Conceptual Protocol)

This method involves bubbling chlorine gas through liquid propane or a solution of propane in an inert solvent, under UV irradiation.

-

Apparatus: A jacketed glass reactor equipped with a UV immersion lamp, a gas inlet tube, a condenser, and a mechanical stirrer.

-

Reactants: Liquid propane (under pressure) or a solution of propane in an inert solvent, and gaseous chlorine.

-

Procedure:

-

The reactor is charged with liquid propane or its solution.

-

The UV immersion lamp is turned on, and chlorine gas is bubbled through the liquid with vigorous stirring.

-

The reaction temperature is maintained at a low level using a cooling bath.

-

The reaction is monitored by analyzing samples of the reaction mixture (e.g., by gas chromatography).

-

Upon completion, the reaction mixture is worked up by washing with a basic solution to remove HCl, followed by drying and fractional distillation to separate the different chlorinated propanes.

-

Purification

The separation of this compound from the other dichloropropane isomers and other chlorinated products is challenging due to their similar boiling points. Fractional distillation is the primary method used for purification.

| Compound | Boiling Point (°C) |

| This compound | 88 |

| 1,2-Dichloropropane | 96 |

| 1,3-Dichloropropane | 120-122 |

| 2,2-Dichloropropane | 69.7 |

| Table 2: Boiling Points of Dichloropropane Isomers. |

As indicated in Table 2, the boiling points of the dichloropropane isomers are relatively close, necessitating efficient fractional distillation columns for effective separation.

Alternative Synthesis Route: From Propionaldehyde

An alternative laboratory-scale synthesis of this compound involves the reaction of propionaldehyde with phosphorus pentachloride (PCl₅). This reaction converts the carbonyl group of the aldehyde into a gem-dihalide.

Reaction Mechanism

The reaction is believed to proceed through the formation of a chlorophosphate intermediate. The oxygen of the carbonyl group attacks the phosphorus atom of PCl₅, leading to the elimination of POCl₃ and the formation of this compound.

Experimental Protocol (Conceptual)

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The setup should be protected from moisture.

-

Reactants: Propionaldehyde and phosphorus pentachloride.

-

Procedure:

-

Phosphorus pentachloride is placed in the reaction flask.

-

Propionaldehyde is added dropwise to the PCl₅ with stirring. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the reaction mixture may be gently heated to ensure the reaction goes to completion.

-

The reaction mixture is then carefully poured onto crushed ice to decompose any unreacted PCl₅.

-

The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with water.

-

The crude this compound is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by distillation.

-

Quantitative Data

Quantitative data on the specific yield and selectivity for the formation of this compound from the free-radical chlorination of propane is not widely available in peer-reviewed literature, as this is a commercial process. The product distribution is highly dependent on reaction conditions such as temperature, pressure, reactant ratios, and the type of reactor used.

| Parameter | Value | Reference |

| Monochlorination Product Ratio (25°C, gas phase) | 55% 2-chloropropane : 45% 1-chloropropane | [3] |

| Boiling Point of this compound | 88 °C | Table 2 |

| Boiling Point of 1,2-Dichloropropane | 96 °C | Table 2 |

| Boiling Point of 1,3-Dichloropropane | 120-122 °C | Table 2 |

| Boiling Point of 2,2-Dichloropropane | 69.7 °C | Table 2 |

| Table 3: Summary of Key Quantitative Data. |

Conclusion

The synthesis of this compound is primarily achieved through the free-radical chlorination of propane, a process that is well-suited for industrial-scale production but results in a mixture of isomers requiring careful separation. While this method is economically viable, the lack of selectivity presents challenges in obtaining high-purity this compound. The alternative synthesis from propionaldehyde offers a more direct route to the desired product on a laboratory scale but involves more expensive reagents. For researchers and professionals in drug development, understanding these synthesis pathways and the associated challenges in purification is crucial for sourcing and utilizing this compound as a chemical intermediate. Further research into more selective catalytic methods for the direct dichlorination of propane could offer significant advantages in the future.

References

The Chloro-Alkanes: A Technical Guide to the Historical Development of Chlorinated Propane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated propane (B168953) derivatives, a subset of the broader class of chlorinated alkanes, have a complex and multifaceted history. From their initial development as industrial solvents and chemical intermediates to their later scrutiny due to environmental and health concerns, these compounds have played a significant role in the chemical industry. This technical guide provides an in-depth exploration of the historical development, synthesis, physicochemical properties, and toxicological aspects of key chlorinated propane derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.

Historical Development and Industrial Significance

The industrial production of chlorinated paraffins, the larger family to which chlorinated propanes belong, commenced in the 1930s.[1] These compounds found widespread use as flame retardants, plasticizers, and additives in metalworking fluids.[1][2] Early research into the chlorination of propane was driven by the need for chemical intermediates and solvents. Patents from the 1930s and 1940s detail thermal and photochemical processes for the chlorination of propane to produce various chlorinated derivatives, including dichloropropanes and trichloropropanes.[3][4]

One of the most significant chlorinated propane derivatives, 1,2-dichloropropane (B32752), was historically used as a soil fumigant and an industrial solvent.[2] However, its use in many applications has been discontinued (B1498344) due to its classification as a likely human carcinogen.[2] Production of 1,2-dichloropropane in the United States has seen a decline over the past two decades, with the majority of its current use being a captive chemical intermediate in the production of other chlorinated compounds like perchloroethylene.[2][5] Global production in 2001 was estimated at approximately 350 kilotonnes.[5]

Physicochemical Properties of Chlorinated Propane Derivatives

The physical and chemical properties of chlorinated propane derivatives vary depending on the number and position of the chlorine atoms. This variation influences their environmental fate, transport, and toxicological profiles. The following tables summarize key quantitative data for various dichloropropane and trichloropropane (B3392429) isomers.

Table 1: Physicochemical Properties of Dichloropropane Isomers

| Property | 1,1-Dichloropropane | 1,2-Dichloropropane | 1,3-Dichloropropane (B93676) | 2,2-Dichloropropane |

| CAS Number | 78-99-9 | 78-87-5 | 142-28-9 | 594-20-7 |

| Molecular Formula | C₃H₆Cl₂ | C₃H₆Cl₂ | C₃H₆Cl₂ | C₃H₆Cl₂ |

| Molecular Weight ( g/mol ) | 112.99 | 112.99 | 112.99 | 112.99 |

| Boiling Point (°C) | 87.8 | 96.4 | 120.4 | 69.7 |

| Melting Point (°C) | -97 | -100.4 | -99.5 | -35.3 |

| Density (g/cm³ at 20°C) | 1.13 | 1.156 | 1.189 | 1.109 |

| Water Solubility (g/L at 20°C) | 2.5 | 2.7 | 2.7 | 1.5 |

| Vapor Pressure (mmHg at 20°C) | 63.8 | 42 | 22 | 135 |

| log Kow | 2.05 | 1.99 | 1.99 | 2.02 |

Data sourced from PubChem and other chemical databases.[2][6]

Table 2: Physicochemical Properties of Trichloropropane Isomers

| Property | 1,1,1-Trichloropropane | 1,1,2-Trichloropropane | 1,1,3-Trichloropropane | 1,2,2-Trichloropropane | 1,2,3-Trichloropropane (B165214) |

| CAS Number | 7789-89-1 | 598-77-6 | 2303-49-3 | 600-21-5 | 96-18-4 |

| Molecular Formula | C₃H₅Cl₃ | C₃H₅Cl₃ | C₃H₅Cl₃ | C₃H₅Cl₃ | C₃H₅Cl₃ |

| Molecular Weight ( g/mol ) | 147.43 | 147.43 | 147.43 | 147.43 | 147.43 |

| Boiling Point (°C) | 139-141 | 122 | 145-147 | 114 | 156.8 |

| Melting Point (°C) | - | -58 | - | - | -14.7 |

| Density (g/cm³ at 20°C) | 1.33 | 1.35 | 1.34 | 1.31 | 1.389 |

| Water Solubility (g/L at 20°C) | 0.5 | 1.2 | - | - | 1.9 |

| Vapor Pressure (mmHg at 20°C) | 8.8 | 16.6 | - | - | 3.1 |

| log Kow | 2.62 | 2.45 | - | - | 2.27 |

Data sourced from PubChem and other chemical databases.[7][8][9][10]

Synthesis of Chlorinated Propane Derivatives: Experimental Protocols

The synthesis of chlorinated propanes can be achieved through various methods, primarily involving the direct chlorination of propane or the reaction of propylene (B89431) with chlorine. The following protocols are based on historical and contemporary literature.

Protocol 1: Thermal Chlorination of Propane for the Production of Dichloropropanes

Objective: To synthesize a mixture of dichloropropanes via the high-temperature chlorination of propane. This method is based on principles described in early patents.[3]

Materials:

-

Propane gas

-

Chlorine gas

-

Nitrogen gas (for purging)

-

Reaction furnace capable of reaching 400-500°C

-

Gas flow meters

-

Condenser with a cooling system

-

Collection flask

-

Scrubber with a sodium hydroxide (B78521) solution

Procedure:

-

Assemble the reaction apparatus, ensuring all connections are gas-tight. The setup should consist of a gas inlet for propane and chlorine, a reaction furnace, a condenser, a collection flask, and a scrubber for unreacted chlorine and HCl.

-

Purge the entire system with nitrogen gas to remove any air and moisture.

-

Heat the reaction furnace to the desired temperature (e.g., 450°C).

-

Separately preheat the propane and chlorine gas streams before they are mixed at the entrance of the reactor.

-

Introduce propane and chlorine gas into the reactor at a controlled molar ratio (e.g., a molar excess of propane to chlorine to minimize polychlorination).

-

The reaction is highly exothermic; monitor and control the temperature within the reactor.

-

The gaseous product stream exiting the reactor is passed through the condenser to liquefy the chlorinated propanes and unreacted propane.

-

Collect the condensate in a cooled collection flask.

-

The non-condensable gases, including HCl and unreacted chlorine, are passed through a scrubber containing a sodium hydroxide solution to neutralize them before venting.

-

The collected liquid mixture can be fractionally distilled to separate the different dichloropropane isomers and other chlorinated products.

Protocol 2: Laboratory Synthesis of 1,3-Dichloropropane from 1,3-Propanediol (B51772)

Objective: To synthesize 1,3-dichloropropane from 1,3-propanediol using hydrochloric acid. This method is adapted from established laboratory procedures.[11]

Materials:

-

1,3-Propanediol

-

Concentrated hydrochloric acid

-

Zinc chloride (catalyst)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 1,3-propanediol and a catalytic amount of zinc chloride.

-

Slowly add an excess of concentrated hydrochloric acid to the flask while cooling in an ice bath to control the initial exothermic reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature is typically maintained around 100-110°C.

-

Continue the reflux for several hours to ensure the complete conversion of the diol to the dichloride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it with water to remove excess acid and zinc chloride.

-

Separate the organic layer and wash it with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude 1,3-dichloropropane by fractional distillation, collecting the fraction that boils at approximately 120-121°C.

Metabolic and Toxicological Pathways

The toxicity of chlorinated propanes is closely linked to their metabolism. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes and glutathione (B108866) S-transferases (GSTs).[12][13] These processes can lead to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.

Cytochrome P450-Mediated Oxidation

CYP enzymes, particularly CYP2E1, are involved in the oxidative metabolism of chlorinated propanes.[14] This can lead to the formation of chlorinated alcohols and other reactive intermediates.

Glutathione Conjugation and DNA Adduct Formation

A critical pathway in the bioactivation of chlorinated propanes is their conjugation with glutathione (GSH), which can be both a detoxification and a bioactivation route.[11][14] For instance, 1,2-dichloropropane can be conjugated with GSH, a reaction that can occur spontaneously or be catalyzed by GSTs.[1][14] This conjugation can lead to the formation of reactive episulfonium ions that can then form covalent adducts with DNA, primarily at the N7 position of guanine. The formation of these DNA adducts is a key event in the initiation of carcinogenesis.

Oxidative Stress and the Nrf2 Pathway

Exposure to chlorinated hydrocarbons can induce oxidative stress within cells. This can lead to the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway, a key cellular defense mechanism against oxidative and electrophilic stress.[6][8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] While this is a protective response, chronic activation of this pathway can also have complex effects on cell fate.

Conclusion

The historical trajectory of chlorinated propane derivatives illustrates a classic narrative in industrial chemistry: the development of highly useful compounds followed by a growing awareness of their potential for adverse health and environmental effects. A thorough understanding of their synthesis, properties, and metabolic pathways is crucial for assessing their risks and developing safer alternatives. For professionals in drug development, the study of how these small chlorinated molecules interact with biological systems, particularly metabolic enzymes and cellular stress response pathways, can provide valuable insights into xenobiotic metabolism and mechanisms of toxicity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for further research in this important area of chemistry and toxicology.

References

- 1. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioaccumulation and Biotransformation of Chlorinated Paraffins [mdpi.com]

- 4. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 5. environmentalrestoration.wiki [environmentalrestoration.wiki]

- 6. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modeling the cytochrome P450-mediated metabolism of chlorinated volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of exposure route on DNA adduct formation and cellular proliferation by 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 1,1-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloropropane (1,1-DCP), a chlorinated aliphatic hydrocarbon, has seen use as a chemical intermediate and solvent. Its presence in the environment, primarily due to industrial activities, necessitates a thorough understanding of its fate and transport in various environmental compartments. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of this compound, including its physical and chemical properties, mobility, and degradation pathways.

Physicochemical Properties of this compound

A compilation of key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its distribution and persistence in the environment.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Cl₂ | [1] |

| Molecular Weight | 112.99 g/mol | [1] |

| CAS Number | 78-99-9 | [1] |

| Physical Description | Colorless liquid with a sweet, chloroform-like odor. | [1] |

| Water Solubility | 2,700 mg/L at 20 °C | [1] |

| Vapor Pressure | 68.3 mmHg at 25 °C | [1] |

| Henry's Law Constant | 3.8 x 10⁻³ atm-m³/mol (estimated) | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.3 (calculated) | [1] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 61 (estimated) | [1] |

| Boiling Point | 88 °C | [1] |

| Density | 1.13 g/mL at 25 °C | [1] |

Environmental Fate and Transport

The environmental behavior of this compound is governed by a combination of transport and degradation processes. Its relatively high vapor pressure and moderate water solubility indicate that it will partition between the atmosphere and aqueous environments.

Transport

Atmospheric Transport: With a significant vapor pressure, this compound is expected to volatilize from contaminated soil and water surfaces into the atmosphere.[1] In the atmosphere, it exists predominantly in the vapor phase and can be transported over long distances.

Transport in Water: In aquatic systems, this compound is moderately soluble. Its low estimated soil organic carbon-water partitioning coefficient (Koc) of 61 suggests that it will not adsorb strongly to suspended solids and sediment.[1] Therefore, it is expected to be mobile in surface water and groundwater. Volatilization is a major removal mechanism from water bodies. The estimated volatilization half-life from a model river (1 m deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 3 hours, while from a model lake, it is estimated to be around 4 days.[1]

Transport in Soil: The low Koc value indicates high mobility in soil.[1] This suggests a potential for this compound to leach from contaminated soil into groundwater. Volatilization from moist soil surfaces is also an important transport process.

Degradation

Abiotic Degradation:

-

Hydrolysis: The hydrolysis of this compound is expected to be a slow process. As a geminal dihalide, it can undergo hydrolysis to form propanal.[2][3][4] The initial step involves the substitution of one chlorine atom by a hydroxyl group, forming an unstable gem-halohydrin, which then rapidly eliminates hydrogen chloride to yield the aldehyde. Further oxidation of propanal can lead to propanoic acid. However, the presence of two chlorine atoms on the same carbon atom generally decreases the rate of hydrolysis compared to monochlorinated alkanes.[1]

-

Atmospheric Degradation: In the atmosphere, this compound is primarily degraded by reaction with photochemically produced hydroxyl (•OH) radicals.[1] The estimated atmospheric half-life for this reaction is about 19 days.[1] The reaction proceeds via hydrogen abstraction, leading to the formation of chlorinated propyl radicals, which can then react further with oxygen and other atmospheric species.

Biotic Degradation:

-

Anaerobic Degradation: Under anaerobic conditions, this compound can undergo reductive dechlorination. Studies have shown that an anaerobic enrichment culture capable of reductively dechlorinating 1,2-dichloropropane (B32752) can also degrade this compound to 1-chloropropane (B146392).[5] This suggests that the primary anaerobic biodegradation pathway involves the sequential removal of chlorine atoms. Further degradation of 1-chloropropane can lead to propane. The process is mediated by microorganisms such as Dehalococcoides.[6][7][8][9]

Experimental Protocols

Detailed experimental protocols for determining the key environmental fate parameters of volatile organic compounds like this compound are outlined in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Vapor Pressure (OECD Test Guideline 104)

The vapor pressure of a substance can be determined using several methods, including the dynamic method, static method, and the gas saturation method. For a volatile compound like this compound, the static method is suitable.

Static Method Workflow:

-

Sample Preparation: A purified sample of this compound is introduced into a vacuum-tight container.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

-

Equilibration: The container is placed in a thermostatically controlled bath to maintain a constant temperature until the pressure in the container remains constant, indicating that equilibrium between the liquid and vapor phases has been reached.

-

Pressure Measurement: The pressure inside the container is measured using a calibrated pressure gauge.

-

Data Collection: The procedure is repeated at several different temperatures to establish the vapor pressure curve.

Water Solubility (OECD Test Guideline 105)

For substances with solubilities in the range of this compound (> 10⁻² g/L), the Flask Method is appropriate.

Flask Method Workflow:

-

Sample Addition: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. This is typically determined by taking measurements at different time intervals until the concentration in the aqueous phase becomes constant.

-

Phase Separation: The mixture is allowed to stand to separate the aqueous and non-aqueous phases. Centrifugation may be used to aid separation.

-

Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved substance is included.

-

Concentration Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as gas chromatography (GC).

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD Test Guideline 106)

The Koc is typically determined using the Batch Equilibrium Method .

Batch Equilibrium Method Workflow:

-

Soil and Solution Preparation: A known mass of soil with a known organic carbon content is placed in a centrifuge tube. A solution of this compound in a calcium chloride solution (to maintain soil structure) of known concentration is prepared.

-

Equilibration: A known volume of the this compound solution is added to the soil, and the tube is sealed and agitated for a predetermined equilibrium time.

-

Centrifugation: The tubes are centrifuged at high speed to separate the soil from the aqueous solution.

-

Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods for Environmental Samples

The analysis of this compound in environmental matrices such as water, soil, and air is typically performed using gas chromatography (GC) coupled with a suitable detector.

-

EPA Method 8260: This method is widely used for the analysis of volatile organic compounds in various solid and liquid matrices. It involves purge-and-trap concentration followed by GC-Mass Spectrometry (GC-MS).

-

EPA Method 5030/5035: These methods detail the purge-and-trap procedure for aqueous and solid samples, respectively, prior to GC analysis.

Conclusion

This compound is a volatile and mobile compound in the environment. Its primary transport pathways are volatilization into the atmosphere and leaching through the soil into groundwater. While abiotic and biotic degradation processes occur, they are generally slow. Volatilization is expected to be the most significant removal mechanism from soil and water. The high mobility in soil poses a risk of groundwater contamination. This guide provides a foundational understanding for researchers and professionals involved in assessing the environmental risks associated with this compound and in the development of remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. gauthmath.com [gauthmath.com]

- 3. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C3Cl2H6 | CID 6573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Populations Implicated in Anaerobic Reductive Dechlorination of 1,2-Dichloropropane in Highly Enriched Bacterial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 8. researchgate.net [researchgate.net]

- 9. Growth of Dehalobacter and Dehalococcoides spp. during Degradation of Chlorinated Ethanes - PMC [pmc.ncbi.nlm.nih.gov]

Atmospheric Degradation of 1,1-Dichloropropane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloropropane (CH₃CH₂CHCl₂), a halogenated organic compound, finds application in various industrial processes. Its release into the atmosphere raises concerns due to its potential environmental impact. Understanding its atmospheric degradation pathways is crucial for assessing its atmospheric lifetime, persistence, and potential to contribute to air pollution. This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric degradation of this compound, focusing on its primary degradation mechanisms, reaction kinetics, and anticipated degradation products.

Primary Atmospheric Degradation Pathway: Reaction with Hydroxyl Radicals

The principal mechanism for the removal of this compound from the troposphere is its reaction with photochemically generated hydroxyl (OH) radicals. This reaction initiates a cascade of oxidation steps, ultimately leading to the formation of more stable, and often more soluble, end products.

The initial reaction proceeds via hydrogen abstraction by the OH radical from the this compound molecule. There are three possible sites for H-atom abstraction: the -CHCl₂ group, the -CH₂- group, and the -CH₃ group.

Reaction Scheme:

CH₃CH₂CHCl₂ + OH• → Products

Quantitative Kinetic Data

To date, a definitive experimentally determined rate constant for the reaction of this compound with OH radicals has not been published in the peer-reviewed literature. However, a widely cited estimated value has been derived using structure-activity relationship (SAR) models. This estimation provides a valuable metric for assessing the atmospheric lifetime of the compound.

| Parameter | Value | Method | Reference |

| Rate Constant (k_OH) at 298 K | 8.5 x 10⁻¹³ cm³/molecule·s | Estimation (Structure-Activity Relationship) | [1] |

| Atmospheric Lifetime (τ_atm) | ~19 days | Calculation | [1] |

Calculation of Atmospheric Lifetime: The atmospheric lifetime (τ_atm) is calculated using the formula: τ_atm = 1 / (k_OH * [OH]), where [OH] is the average global tropospheric concentration of OH radicals, typically assumed to be around 1 x 10⁶ molecules/cm³.

Experimental Protocols for Kinetic Studies

While specific experimental details for this compound are not available, the determination of rate constants for gas-phase reactions of OH radicals with organic compounds is typically performed using well-established techniques such as the relative rate method or absolute methods like pulsed laser photolysis-laser induced fluorescence (PLP-LIF).

Relative Rate Method:

This is a common experimental approach conducted in environmental simulation chambers (smog chambers).

-

Chamber Setup: A known mixture of this compound, a reference compound with a well-established OH rate constant, and an OH radical precursor (e.g., methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂)) in purified air is introduced into a large-volume (several cubic meters) reaction chamber made of FEP Teflon film.

-

OH Radical Generation: The chamber is irradiated with UV lamps to photolyze the precursor, generating OH radicals.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The relative rates of decay of this compound and the reference compound are used to calculate the rate constant for the reaction with this compound (k_DCP) using the following relationship:

ln([DCP]₀ / [DCP]ₜ) / ln([Ref]₀ / [Ref]ₜ) = k_DCP / k_Ref

where [DCP]₀ and [DCP]ₜ are the concentrations of this compound at the beginning and at time t, respectively, and [Ref]₀ and [Ref]ₜ are the corresponding concentrations for the reference compound. k_Ref is the known rate constant for the reaction of the reference compound with OH radicals.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF):

This is an absolute method that directly measures the decay of OH radicals in the presence of this compound.

-

OH Radical Generation: A pulse of laser light photolyzes a precursor molecule (e.g., H₂O₂ or HNO₃) to produce a transient concentration of OH radicals.

-

OH Radical Detection: A second laser is used to excite the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.

-

Kinetic Measurement: The concentration of this compound is kept in large excess over the OH radical concentration, ensuring pseudo-first-order kinetics. The decay of the OH radical fluorescence signal is monitored over time.

-

Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the fluorescence signal. By varying the concentration of this compound, the bimolecular rate constant (k_OH) can be determined from a plot of the pseudo-first-order rate constant versus the this compound concentration.

Secondary Atmospheric Degradation Pathways

While the reaction with OH radicals is the dominant loss process for this compound in the atmosphere, other potential degradation pathways include reactions with chlorine atoms (Cl) and ozone (O₃), as well as direct photolysis.

Reaction with Chlorine Atoms

In marine and coastal areas, or in regions with significant industrial chlorine sources, reactions with chlorine atoms can be a contributing degradation pathway for alkanes. The reaction of Cl atoms with alkanes also proceeds via H-atom abstraction.

Quantitative Kinetic Data:

No experimentally determined rate constant for the reaction of this compound with chlorine atoms is currently available. For analogous compounds like 1,1-dichloroethane, the reaction with Cl atoms is known to occur.

Reaction with Ozone

The reaction of ozone with saturated alkanes is extremely slow and is not considered a significant atmospheric sink for this class of compounds. The C-H bonds in this compound are not susceptible to attack by ozone under typical atmospheric conditions.

Quantitative Kinetic Data:

The rate constant for the reaction of this compound with ozone is expected to be negligible, and therefore this pathway does not contribute significantly to its atmospheric degradation.

Direct Photolysis

Direct absorption of solar radiation and subsequent dissociation (photolysis) can be a degradation pathway for some atmospheric pollutants. However, this compound does not possess any chromophores that absorb light in the actinic region of the solar spectrum (wavelengths > 290 nm). Therefore, direct photolysis is not an important atmospheric removal process for this compound.[1]

Atmospheric Degradation Products

The oxidation of this compound initiated by OH radicals is expected to lead to the formation of a variety of oxygenated products. While specific experimental product studies for this compound are lacking, the degradation mechanism can be inferred from the known chemistry of other chlorinated alkanes.

Following H-atom abstraction, the resulting alkyl radical (CH₃CH₂C•Cl₂) will rapidly react with molecular oxygen (O₂) to form a peroxy radical (CH₃CH₂C(OO•)Cl₂). The subsequent fate of this peroxy radical will determine the final product distribution. In the presence of nitrogen oxides (NOx), the peroxy radical can react with NO to form an alkoxy radical (CH₃CH₂C(O•)Cl₂).

This alkoxy radical can then undergo further reactions, including:

-

Decomposition: C-C bond scission.

-

Reaction with O₂: Leading to the formation of carbonyl compounds.

-

Isomerization: Intramolecular H-atom shifts.

Based on these established mechanisms, the following are plausible degradation products of this compound:

-

Propanal (CH₃CH₂CHO)

-

Propionyl chloride (CH₃CH₂C(O)Cl)

-

Phosgene (COCl₂)

-

Formyl chloride (HC(O)Cl)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl)

Experimental Protocols for Product Identification

The identification and quantification of degradation products are typically carried out in smog chamber experiments coupled with sensitive analytical techniques.

-

Smog Chamber Experiment: The degradation of this compound is initiated under controlled conditions as described in the kinetic studies section.

-

Product Analysis:

-

FTIR Spectroscopy: Long-path FTIR spectroscopy is used for the in-situ detection and quantification of stable gas-phase products that have characteristic infrared absorption spectra, such as CO, CO₂, HCl, and phosgene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Air samples are collected from the chamber at various time intervals and analyzed by GC-MS. This technique allows for the separation and identification of a wide range of volatile organic compounds based on their retention times and mass spectra. Derivatization techniques may be employed to analyze less volatile or more polar products.

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique provides real-time monitoring of volatile organic compounds and can be used to track the formation of oxygenated products.

-

Signaling Pathways and Experimental Workflows

Atmospheric Degradation Pathway of this compound

Caption: Primary atmospheric degradation pathway of this compound initiated by OH radicals.

Experimental Workflow for Kinetic and Product Studies

Caption: General experimental workflow for smog chamber studies of atmospheric degradation.

Summary and Future Research Directions

The atmospheric degradation of this compound is primarily driven by its reaction with hydroxyl radicals, with an estimated atmospheric lifetime of approximately 19 days. Other degradation pathways, such as reaction with chlorine atoms, may be relevant in specific environments, while reactions with ozone and direct photolysis are considered negligible. The degradation is expected to produce a range of oxygenated products, including propanal, phosgene, and HCl.

A significant gap in the current knowledge is the lack of experimentally determined rate constants and product yields for the atmospheric oxidation of this compound. Future research should focus on conducting laboratory studies, such as smog chamber experiments, to obtain these critical data. Such studies will provide a more accurate assessment of the environmental fate of this compound and its contribution to atmospheric chemistry.

References

1,1-Dichloropropane: A Technical Guide to its Toxicology and Mutagenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloropropane is a chlorinated hydrocarbon that has seen use as a solvent. This document provides a comprehensive overview of the current toxicological and mutagenic data on this compound. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may encounter or be investigating this compound. This guide summarizes key toxicity data, details the methodologies of pivotal genotoxicity studies, and illustrates the putative metabolic and cellular stress pathways.

Toxicological Profile

The toxicological effects of this compound have been primarily characterized through acute exposure studies. The compound is known to cause irritation to the eyes and respiratory tract.[1] High concentrations of its vapor can lead to central nervous system depression, with symptoms including dizziness, headache, and in severe cases, coma.[1] Dermal contact can result in significant skin irritation.[1] Animal studies suggest the potential for late-onset injury to the liver and kidneys following exposure.[1]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of this compound. Data for related compounds are included for comparative purposes.

Table 1: Acute Inhalation and Oral Toxicity Data for this compound

| Species | Route of Exposure | Parameter | Value | Reference |

| Rat | Inhalation | LCLo | 4,000 ppm / 4 hours | Haz-Map |

| Rat | Oral | LD50 | 6,500 mg/kg | ChemicalBook |

| Rabbit | Dermal | LD50 | 15,820 mg/kg | ChemicalBook |

LCLo (Lowest published lethal concentration), LD50 (Median lethal dose)

Table 2: Comparative Acute Toxicity of Dichloropropanes and Related Compounds

| Chemical | Species | Route | Parameter | Value |

| This compound | Rat | Inhalation | LCLo | 4,000 ppm / 4h |

| 1,2-Dichloropropane (B32752) | Rat | Oral | LD50 | 2,200 mg/kg |

| 1,1-Dichloroethene | Rat | Oral | LD50 | 200 mg/kg |

Data for 1,2-Dichloropropane and 1,1-Dichloroethene are provided for context and are sourced from various toxicological profiles.

Mutagenic and Genotoxic Properties